n-Fmoc-5,5-dimethyl-l-norleucine

説明

BenchChem offers high-quality n-Fmoc-5,5-dimethyl-l-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Fmoc-5,5-dimethyl-l-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXGAUXGMHUSZ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

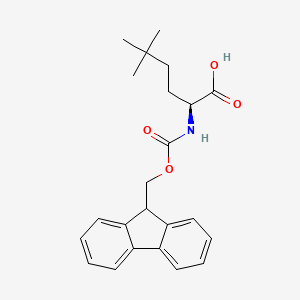

Fmoc-5,5-dimethyl-L-norleucine chemical structure and molecular weight

Executive Summary & Chemical Identity[1][2]

Fmoc-5,5-dimethyl-L-norleucine (Fmoc-5,5-dimethyl-Nle-OH) is a non-canonical amino acid derivative utilized primarily in medicinal chemistry to modulate the physicochemical properties of peptide therapeutics. Structurally, it is a derivative of norleucine where the side chain is terminated by a neopentyl-like steric bulk.

This modification serves two critical functions in drug design:

-

Metabolic Stability: The steric bulk at the

-position hinders enzymatic access, protecting the peptide bond from proteolytic cleavage (particularly by chymotrypsin-like proteases). -

Hydrophobic Packing: The 5,5-dimethyl group significantly increases lipophilicity compared to native Leucine or Methionine, enhancing affinity for deep hydrophobic pockets in GPCRs and protein-protein interaction interfaces.

Chemical Data Table

| Parameter | Specification |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |

| Common Name | Fmoc-5,5-dimethyl-L-norleucine |

| CAS Number (Fmoc) | 1217704-60-3 |

| CAS Number (Free Acid) | 142886-13-3 |

| Molecular Formula | |

| Molecular Weight | 381.47 g/mol |

| Appearance | White to off-white powder |

| Chirality | L-Isomer (S-configuration) |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

Structural Analysis (SMILES & InChI)

-

SMILES: CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

-

InChI Key: GVUXGAUXGMHUSZ-FQEVSTJZSA-N[1]

The side chain consists of a methylene bridge extending to a quaternary carbon. Unlike tert-Leucine (where the bulk is attached directly to the

Synthesis & Application Logic

The "Fat Tail" Effect

In rational drug design, replacing a Leucine residue with 5,5-dimethyl-norleucine is a strategic "bio-isostere" substitution.

-

Leucine: Branched at

-carbon. -

5,5-dimethyl-Nle: Linear extension to a bulky tert-butyl terminus.

This extension probes the depth of hydrophobic binding pockets. If a receptor pocket is deep but narrow, this residue may bind tighter than Leucine due to increased Van der Waals contact surface area (the "Fat Tail" effect), without the entropic penalty of a fully flexible long chain like Octylglycine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

While less sterically hindered than Fmoc-Aib-OH or Fmoc-Tle-OH, the hydrophobic nature of the 5,5-dimethyl side chain can induce aggregation on the resin. The following protocol is validated to minimize deletion sequences.

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization.

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Coupling Workflow:

-

Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Monitor UV absorbance of the fulvene-piperidine adduct to ensure complete removal.

-

Activation (Pre-activation is preferred):

-

Dissolve Fmoc-5,5-dimethyl-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIEA (6.0 eq).

-

Allow activation for 30–60 seconds (color change to yellow).

-

-

Coupling:

-

Add activated solution to resin.

-

Agitate for 45–60 minutes at room temperature.

-

Note: Extended coupling (2 hours) is recommended if the preceding residue is bulky (e.g., Pro, Val, Ile).

-

-

Monitoring: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If positive (blue), re-couple using HOAt/DIC.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Decision Logic

The following diagram illustrates the decision logic for incorporating Fmoc-5,5-dimethyl-L-norleucine, specifically addressing the aggregation risks associated with its lipophilicity.

Figure 1: Optimized SPPS workflow for Fmoc-5,5-dimethyl-L-norleucine, prioritizing coupling efficiency.

Stability & Storage

To maintain the integrity of the Fmoc group and prevent hydrolysis of the ester:

-

Storage Condition:

is optimal. Store under inert gas (Argon/Nitrogen) if possible. -

Hygroscopicity: Moderately hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc group or the C-terminal acid.

-

Solution Stability: Stable in DMF/DMSO for >24 hours at room temperature. However, avoid prolonged exposure to bases (like piperidine) before the intended deprotection step.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124422811, n-Fmoc-5,5-dimethyl-l-norleucine. Retrieved from [Link][1]

- Carpino, L. A., & Han, G. Y. (1970).The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

- Chem-Impex International.Fmoc-L-Norleucine Derivatives and Analogs.

Sources

Mastering Steric Bulk: A Technical Guide to the Synthesis and Application of Non-Canonical Hydrophobic Amino Acids

Executive Summary

The incorporation of non-canonical bulky hydrophobic amino acids (ncAAs)—such as tert-Leucine (Tle) , Naphthylalanine (Nal) , and Biphenylalanine (Bip) —is a transformative strategy in modern peptide therapeutics. These residues serve two critical functions: they fill hydrophobic pockets in target receptors to enhance affinity (potency) and provide steric shielding to the peptide backbone, drastically reducing susceptibility to proteolytic degradation (metabolic stability).

However, the very steric bulk that confers these biological advantages presents significant synthetic challenges. Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail, resulting in deletion sequences and incomplete couplings. This guide provides an authoritative technical roadmap for the selection, synthesis, and optimization of peptides containing these sterically demanding residues.

Part 1: The Landscape of Bulky Hydrophobic ncAAs

Unlike canonical hydrophobic residues (Leu, Val, Phe), bulky ncAAs possess rigid, space-filling side chains that restrict conformational flexibility and occupy larger volumes. This restriction is thermodynamically favorable for binding when the bioactive conformation matches the bound state.

Key Residues and Properties[1][2][3][4][5][6][7][8][9]

| Amino Acid | Abbr.[1][2][3][][5] | Structure / Characteristics | Primary Utility |

| tert-Leucine | Tle | Aliphatic. Trimethyl group on | Proteolytic Stability. The |

| 1-Naphthylalanine | 1-Nal | Aromatic.[6][7] Fused bicyclic ring attached at position 1. Wider steric profile than Trp. | Receptor Affinity. Probes large hydrophobic pockets; often replaces Trp/Phe. |

| 2-Naphthylalanine | 2-Nal | Aromatic. Fused bicyclic ring attached at position 2. More linear/elongated than 1-Nal. | Receptor Affinity & Self-Assembly. Used in Lanreotide for somatostatin receptor binding. |

| Biphenylalanine | Bip | Aromatic.[1][2] Two phenyl rings linked.[8] High lipophilicity and length. | Membrane Permeability. Enhances interaction with lipid bilayers; probes deep hydrophobic channels. |

| Cyclohexylalanine | Cha | Aliphatic. Saturated analog of Phe. High lipophilicity without | Metabolic Stability. Mimics Phe but resistant to chymotrypsin-like cleavage. |

Part 2: Mechanisms of Action

Proteolytic Shielding (The "Umbrella Effect")

The primary mechanism by which residues like Tle and Nal improve half-life is by physically blocking the active sites of proteases. Enzymes like trypsin and chymotrypsin require access to the peptide backbone to catalyze hydrolysis. Bulky side chains creates a steric exclusion zone, preventing the protease's catalytic triad from approaching the scissile bond.

Hydrophobic "Lock and Key" Optimization

Many G-protein coupled receptors (GPCRs) possess deep, hydrophobic binding pockets evolved to bind endogenous ligands. Canonical amino acids may not fully occupy these voids. Bulky ncAAs can be used to maximize Van der Waals contact surface area, significantly increasing binding enthalpy (

Figure 1: Mechanism of Proteolytic Resistance. The bulky side chain (Blue) creates a steric barrier, preventing the protease (Red) from accessing the scissile peptide bond, thereby enhancing stability.

Part 3: Advanced Synthesis Protocols

Synthesizing peptides with bulky ncAAs requires deviating from standard automated protocols. The steric hindrance that protects the final drug also retards the coupling reaction during synthesis, leading to deletion sequences (missing residues) or truncated peptides .

Coupling Reagent Selection

The choice of coupling reagent is the single most critical variable.

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard for difficult couplings. The 7-azabenzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation.

-

COMU: A safer, often superior alternative to HATU based on Oxyma Pure. It shows lower racemization rates and high efficiency, particularly in microwave synthesis.

-

PyAOP: A phosphonium salt. Crucial for cyclization or slow couplings. Unlike HATU, PyAOP cannot react with the N-terminal amine to form a guanidinium byproduct (a common side reaction with uronium salts like HATU during slow reactions).

Optimized Protocol: Fmoc-SPPS for Bulky Residues

Prerequisites:

-

Resin: Use low loading resin (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation. PEG-based resins (e.g., ChemMatrix) are preferred over polystyrene for better swelling.

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology:

-

Resin Swelling:

-

Swell resin in DCM for 20 mins, then wash 3x with DMF. Rationale: Ensures maximal accessibility of reactive sites inside the bead.

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 5 min). Note: Add 0.1M HOBt if aspartimide formation is a risk.

-

-

Activation (The Critical Step):

-

Reagents: 4.0 eq Amino Acid : 3.9 eq HATU : 8.0 eq DIPEA.

-

Note: Pre-activate for only 30-60 seconds. Longer pre-activation risks racemization.

-

-

Coupling:

-

Method A (Microwave - Preferred): 75°C for 5-10 minutes.

-

Method B (Room Temp): Double coupling is mandatory. 2 x 1 hour.

-

For extremely hindered residues (e.g., Tle onto Tle): Use symmetric anhydrides or acid fluorides if HATU fails.

-

-

Capping:

-

Acetic anhydride/Pyridine after every bulky coupling step. Rationale: Acetylates any unreacted amines, preventing deletion sequences (n-1 impurities) which are impossible to purify later.

-

Figure 2: Decision Tree for Optimizing Coupling of Sterically Hindered Amino Acids.

Part 4: Case Study - Lanreotide[18]

Lanreotide (Somatuline®) is a synthetic cyclic octapeptide analog of somatostatin, used for the treatment of acromegaly and neuroendocrine tumors. It serves as a premier example of the successful integration of bulky hydrophobic ncAAs.

-

Sequence: H-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 (Cyclic disulfide).

-

The Critical Residue: D-2-Naphthylalanine (D-2-Nal) at the N-terminus.

Technical Insight

The substitution of the native Phenylalanine (in somatostatin) with D-2-Nal serves a dual purpose:

-

Potency: The naphthyl ring provides a larger hydrophobic surface area, optimizing

-stacking interactions within the somatostatin receptor (SSTR2) binding pocket. -

Stability: The D-configuration combined with the bulky naphthyl group renders the N-terminus highly resistant to aminopeptidases, which rapidly degrade the native hormone (half-life < 3 mins vs. Lanreotide ~90 mins unformulated).

Synthesis Note

Industrial synthesis of Lanreotide often utilizes a fragment condensation strategy (4+4) or highly optimized linear SPPS to manage the bulk of the Nal and Trp residues. The disulfide bridge formation is typically performed after cleavage from the resin to ensure correct folding, although on-resin cyclization (using Acm protection) is a valid research-scale alternative.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

LifeTein. (2025). Unusual Amino Acids: Naphthylalanine Properties and Applications.[6][9][10][2] [Link]

-

Chin, J.W., et al. (2002). Addition of p-biphenylalanine and other non-canonical amino acids to the genetic code. Journal of the American Chemical Society. [Link]

- Ipsen Pharma. (2017).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. lifetein.com [lifetein.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Articles [globalrx.com]

Unlocking Peptide Therapeutics: A Technical Guide to the Strategic Incorporation of 5,5-Dimethyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of stable, bioactive conformations. This guide delves into the strategic use of the unnatural amino acid 5,5-dimethyl-L-norleucine as a powerful tool to overcome these challenges, enhancing the therapeutic potential of peptide-based drug candidates.

The Core Challenge in Peptide Drug Design: Navigating the Proteolytic Landscape

Peptide therapeutics, upon administration, are immediately confronted by a hostile biological environment replete with proteases. These enzymes efficiently catalyze the hydrolysis of peptide bonds, leading to rapid degradation and short in-vivo half-lives.[1] This enzymatic vulnerability is a primary obstacle in the development of effective peptide drugs, necessitating innovative strategies to bolster their stability.

The susceptibility of a peptide to proteolysis is largely dictated by its amino acid sequence and three-dimensional structure.[1] Proteases exhibit substrate specificity, recognizing and cleaving at particular amino acid residues or sequences. Consequently, a key strategy in enhancing peptide stability is the modification of the peptide backbone or side chains to disrupt these recognition sites.

Introducing 5,5-Dimethyl-L-norleucine: A Bulwark Against Degradation

5,5-Dimethyl-L-norleucine is a synthetic α-amino acid, an isomer of leucine characterized by a neopentyl group at the terminus of its side chain. This unique structural feature imparts significant steric bulk, a property that can be strategically leveraged in peptide drug design.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5,5-dimethylhexanoic acid | [2] |

| Molecular Formula | C8H17NO2 | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| CAS Number | 142886-13-3 | [3] |

Mechanism of Enhanced Proteolytic Stability

The incorporation of 5,5-dimethyl-L-norleucine into a peptide sequence can significantly enhance its resistance to enzymatic degradation through a primary mechanism: steric hindrance . The bulky neopentyl side chain can physically obstruct the active site of proteases, preventing the peptide from binding effectively and thus inhibiting cleavage.[4] This principle is a cornerstone of utilizing unnatural amino acids to improve peptide stability.

Figure 1: Steric hindrance by 5,5-dimethyl-L-norleucine preventing protease binding.

Conformational Rigidity: Engineering Bioactive Structures

Beyond enhancing stability, the steric bulk of 5,5-dimethyl-L-norleucine can be a valuable tool for influencing the secondary structure of a peptide. The rotational freedom of the peptide backbone in the vicinity of this bulky residue is restricted, which can help to lock the peptide into a more defined and potentially more bioactive conformation.[5] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to increased affinity and potency.[6]

Impact on Secondary Structure

The introduction of sterically demanding amino acids can favor specific secondary structures, such as β-turns or helical conformations, by limiting the available conformational space.[5] The precise conformational outcome will depend on the position of the 5,5-dimethyl-L-norleucine residue within the peptide sequence and the nature of the surrounding amino acids.

Figure 3: General workflow for solid-phase peptide synthesis (SPPS).

Assessing Proteolytic Stability

To quantify the stabilizing effect of 5,5-dimethyl-L-norleucine, in vitro proteolytic stability assays are essential.

Protocol: In Vitro Protease Stability Assay

-

Peptide Incubation: Incubate the purified peptide (both the modified and an unmodified control) at a known concentration in a solution containing a specific protease (e.g., trypsin, chymotrypsin, or serum/plasma) at 37°C. [7]2. Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture. [7]3. Reaction Quenching: Immediately quench the enzymatic reaction in the aliquots by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile). [7]4. Analysis by RP-HPLC: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of the peptide.

Conformational Analysis

Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for investigating the conformational effects of incorporating 5,5-dimethyl-L-norleucine.

-

Circular Dichroism (CD) Spectroscopy: CD is used to assess the overall secondary structure of the peptide in solution. [8][9]The characteristic spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the peptide's conformation. [9][10]By comparing the CD spectra of the modified and unmodified peptides, the impact of the 5,5-dimethyl-L-norleucine substitution on the secondary structure can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about the three-dimensional structure and dynamics of the peptide in solution. [1][11]Through the analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, a high-resolution structure of the peptide can be determined. [1][11][12]This allows for a precise understanding of how the bulky side chain of 5,5-dimethyl-L-norleucine influences the local and global conformation of the peptide.

Conclusion and Future Outlook

The incorporation of 5,5-dimethyl-L-norleucine represents a promising strategy in peptide drug design to enhance proteolytic stability and induce favorable conformational constraints. While direct, extensive literature on this specific unnatural amino acid is emerging, the well-established principles of steric hindrance and conformational rigidity strongly support its utility. As the demand for robust and effective peptide therapeutics grows, the strategic application of unique building blocks like 5,5-dimethyl-L-norleucine will be instrumental in advancing the next generation of peptide-based medicines. Further research focusing on quantitative structure-activity relationships and in vivo studies of peptides containing this residue will undoubtedly solidify its place in the medicinal chemist's toolkit.

References

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). Retrieved from [Link]

-

Fig. 2. NMR spectroscopy results and related data analysis of peptides... - ResearchGate. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro. (2021, February 26). Retrieved from [Link]

-

Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC - NIH. Retrieved from [Link]

-

Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black - ResearchGate. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis | Springer Nature Experiments. Retrieved from [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. Retrieved from [Link]

-

Circular dichroism of peptides - PubMed. Retrieved from [Link]

-

solid phase peptide - Moodle@Units. Retrieved from [Link]

-

An electronic effect on protein structure - PMC - NIH. Retrieved from [Link]

-

5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971 - PubChem. Retrieved from [Link]

-

Guide to Solid Phase Peptide Synthesis - AAPPTEC. Retrieved from [Link]

-

Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from [Link]

-

(PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - ResearchGate. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Retrieved from [Link]

-

Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Retrieved from [Link]

-

7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

-

x Ray crystallography - PMC - NIH. Retrieved from [Link]

-

Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy - Chapman University Digital Commons. Retrieved from [Link]

-

A Newcomer's Guide to Peptide Crystallography - PMC. (2015, March 31). Retrieved from [Link]

-

Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Retrieved from [Link]

-

Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study1 - Semantic Scholar. (2014, February 11). Retrieved from [Link]

-

Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PubMed. (2022, April 30). Retrieved from [Link]

-

Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - MDPI. (2022, April 30). Retrieved from [Link]

-

Protein X-ray Crystallography and Drug Discovery - MDPI. (2020, February 25). Retrieved from [Link]

-

(a) Conformational restriction by steric effects due to the structural... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8). Retrieved from [Link]

-

Protein crystallization: Eluding the bottleneck of X-ray crystallography - AIMS Press. (2017, September 26). Retrieved from [Link]

-

Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials - ChemRxiv. Retrieved from [Link]

-

X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions - MDPI. (2021, May 19). Retrieved from [Link]

-

Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. (2020, December 28). Retrieved from [Link]

-

Norleucine - Wikipedia. Retrieved from [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. Retrieved from [Link]

-

Conformational Dynamics in Extended RGD-Containing Peptides - DSpace@MIT. (2020, July 29). Retrieved from [Link]

Sources

- 1. verifiedpeptides.com [verifiedpeptides.com]

- 2. 5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5-Dimethyl-L-norleucine 95% | CAS: 142886-13-3 | AChemBlock [achemblock.com]

- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 10. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Advanced Strategies for Peptide Metabolic Stability: The Unnatural Amino Acid Toolkit

Executive Summary

Peptide therapeutics occupy a "Goldilocks" zone in drug development: they offer the high potency and specificity of biologics combined with the synthetic accessibility of small molecules. However, their clinical utility is frequently truncated by a single, formidable barrier: proteolytic instability . Native peptides are rapidly degraded by serum proteases (e.g., DPP-4, neutral endopeptidases) and renal clearance mechanisms, often resulting in in vivo half-lives measured in minutes.

This guide details the strategic application of Unnatural Amino Acids (UAAs) to engineer metabolic resistance. Unlike simple PEGylation or albumin binding, UAA incorporation modifies the intrinsic pharmacophore, rendering the peptide backbone invisible or inaccessible to proteolytic enzymes without abolishing receptor affinity. We will explore the mechanistic basis, selection logic, and experimental validation of these modifications.

Part 1: Mechanistic Foundations of Proteolytic Resistance

To engineer stability, one must first understand the mechanism of failure. Proteases function via a "lock-and-key" recognition of the peptide backbone and side chains.

-

Stereochemical Recognition: Proteases are chiral catalysts evolved to hydrolyze L-amino acid peptide bonds.[1] They require a specific spatial orientation of the scissile bond.

-

Conformational Access: The peptide must adopt an extended conformation to fit into the protease active site.

-

Electronic Requirements: The amide bond nitrogen acts as a hydrogen bond donor to the enzyme's catalytic triad (often Ser-His-Asp).

The UAA Defense Strategy: UAAs disrupt these requirements through three primary mechanisms:

-

Steric Occlusion: Bulky side chains or backbone modifications physically block the protease from approaching the scissile bond.

-

Chiral Evasion: Inverting stereochemistry (L- to D-) prevents the enzyme from engaging the substrate.

-

Conformational Restriction: Forcing the peptide into a rigid secondary structure (e.g., helix) prevents the unfolding required for active site binding.

Visualization: Protease Inhibition Mechanisms

Caption: Mechanistic pathways by which UAAs prevent protease recognition and cleavage.

Part 2: The Strategic Arsenal of Unnatural Amino Acids

D-Amino Acids: The Chirality Switch

Replacing a natural L-amino acid with its D-enantiomer is the most direct method to stop proteolysis. Since mammalian proteases are stereospecific for L-isomers, D-amino acids act as "gatekeepers."[1]

-

Best Use: Flanking the N- or C-termini to stop exopeptidases.

-

Risk: Can drastically alter side-chain orientation, potentially destroying receptor binding affinity.

-

Strategy: Use "Retro-Inverso" designs (D-amino acids + reversed sequence) to mimic the side-chain topology of the L-parent while maintaining stability [1].

N-Methylation: The Backbone Shield

N-methylation involves replacing the amide proton (-NH) with a methyl group (-NCH3).

-

Mechanism:

-

Steric Hindrance: The methyl group physically obstructs protease access.[2]

-

H-Bond Removal: Removes a critical hydrogen bond donor required for protease recognition.

-

Permeability: Reduces the desolvation energy of the peptide, improving membrane permeability (oral bioavailability potential) [2].

-

-

Example: Cyclosporine A is a naturally occurring, heavily N-methylated peptide with high oral bioavailability.

-Disubstituted Amino Acids (Aib)

Alpha-aminoisobutyric acid (Aib) contains two methyl groups at the alpha carbon.

-

Mechanism: The "Thorpe-Ingold" effect restricts the rotation of the backbone (

angles), strongly inducing helical conformations ( -

Impact: A helical peptide is thermodynamically more stable and kinetically harder for proteases to unfold and cleave.

-

Clinical Success: Semaglutide (Ozempic/Wegovy) uses Aib at position 8 (replacing Alanine) to prevent degradation by DPP-4 [3].

-Amino Acids

Beta-amino acids have an extra methylene group (

-

Mechanism: They create a non-native backbone spacing that proteases cannot process.

-

Impact: Complete resistance to major proteases (pepsin, trypsin, chymotrypsin).

Comparative Data: Stability Impact

| Modification Class | Primary Mechanism | Effect on Half-Life ( | Risk Factor |

| D-Amino Acids | Stereochemical mismatch | High (10x - 100x increase) | Loss of receptor affinity due to side-chain reorientation. |

| N-Methylation | Steric + H-bond removal | Moderate to High | Synthetic difficulty (steric hindrance during coupling). |

| Aib ( | Helical induction / Steric | High (esp.[2] vs DPP-4) | Rigidification may prevent induced-fit binding. |

| Backbone homologation | Very High (Complete resistance) | Significant structural change; requires careful design. |

Part 3: Decision Logic for UAA Selection

Not all modifications are suitable for every position. Use this logic flow to select the correct UAA based on the degradation mode.

Visualization: UAA Selection Decision Tree

Caption: Logical workflow for selecting the appropriate UAA based on enzymatic failure mode.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Hindered UAAs

Coupling sterically hindered amino acids (like Aib or N-methylated residues) requires optimized conditions to prevent deletion sequences.

Reagents:

-

Resin: Rink Amide ChemMatrix (for better swelling).

-

Coupling Agents: HATU or COMU (more reactive than HBTU).

-

Base: DIPEA or TMP (2,4,6-trimethylpyridine).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF/DCM (1:1) for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.

-

Coupling (Standard): 5 eq. AA, 4.9 eq. HBTU, 10 eq. DIPEA (45 min).

-

Coupling (Hindered - Aib/N-Me):

-

Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Double Coupling: Perform the coupling reaction twice.

-

Conditions: 4 eq. AA, 4 eq. HATU, 8 eq. DIPEA. React for 2 hours at room temperature or 1 hour at 50°C (microwave assisted).

-

Critical Check: Use the Chloranil test (for secondary amines) instead of Kaiser test to verify coupling completion after N-methylated residues.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Protocol B: Plasma Stability Assay (In Vitro)

This assay determines the metabolic half-life (

Materials:

-

Pooled Human/Rat Plasma (heparinized).

-

Stop Solution: 3% Formic Acid in Acetonitrile (cold).

-

Internal Standard (e.g., Tolbutamide or a stable peptide analog).

Workflow:

-

Preparation: Pre-warm plasma (1 mL) to 37°C for 10 min.

-

Spike: Add peptide stock (in DMSO/Water) to plasma to reach final concentration of 1-5

M. (Keep DMSO < 1%). -

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Remove 50

L aliquots at -

Quenching: Immediately dispense aliquot into 200

L of Stop Solution (precipitates proteins). Vortex for 30s. -

Processing: Centrifuge at 10,000

for 10 min. Collect supernatant. -

Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. Time. The slope

References

-

Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research.

-

Chatterjee, J., et al. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

-

Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 5. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]

An In-Depth Technical Guide to the Properties and Applications of Fmoc-L-5,5-dimethylnorleucine versus Fmoc-L-norleucine

Abstract

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for modulating pharmacological properties such as potency, stability, and bioavailability. Among these, aliphatic ncAAs offer a subtle yet powerful means to fine-tune lipophilicity and steric interactions. This guide provides a detailed comparative analysis of two such building blocks: the well-established Fmoc-L-norleucine (Fmoc-L-Nle-OH) and the more specialized Fmoc-L-5,5-dimethylnorleucine. We will explore their distinct physicochemical properties, strategic applications in peptide design, and the critical considerations for their successful incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage these unique residues for advanced peptide design.

Introduction: The Strategic Value of Non-Canonical Aliphatic Side Chains

The rational design of peptide therapeutics often requires moving beyond the 20 proteinogenic amino acids. Non-canonical amino acids serve as powerful tools to introduce novel chemical functionalities, enhance proteolytic stability, and enforce specific secondary structures.[1] Aliphatic ncAAs, such as norleucine and its derivatives, are particularly valuable. Norleucine, an isomer of leucine, is frequently used as a methionine substitute to prevent oxidation-related degradation without significantly altering the side chain's overall size and hydrophobicity.[2]

The introduction of a gem-dimethyl group at the 5-position of norleucine creates 5,5-dimethylnorleucine, a residue with significantly altered steric and conformational properties. This modification, while seemingly simple, has profound implications for peptide structure and function, drawing parallels to the conformational locking effect seen with 5,5-dimethylproline.[3][4] This guide will dissect the nuanced differences between these two building blocks to inform their strategic deployment in peptide synthesis and drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

The foundational differences between Fmoc-L-norleucine and Fmoc-L-5,5-dimethylnorleucine stem from their distinct side-chain architectures. The addition of the terminal gem-dimethyl group is the key structural differentiator.

Caption: Structural comparison of L-Norleucine and L-5,5-dimethylnorleucine side chains.

This structural change directly influences several key parameters relevant to peptide chemistry, as summarized below.

| Property | Fmoc-L-norleucine | Fmoc-L-5,5-dimethylnorleucine | Rationale & Implication |

| Molecular Formula | C₂₁H₂₃NO₄[5] | C₂₃H₂₇NO₄[6] | Addition of two methyl groups (C₂H₄). |

| Molecular Weight | 353.42 g/mol [5] | 381.47 g/mol [6] | Increased mass, requires adjustment in synthesis calculations. |

| CAS Number | 77284-32-3[5] | 1217704-60-3[6] | Unique identifiers for each compound. |

| Melting Point | 140 - 146 °C[5] | Data not readily available | Expected to be different due to changes in crystal packing. |

| Calculated logP (XLogP3) | ~4.1 (Isomer of Leucine) | 5.1[6] | The gem-dimethyl group significantly increases lipophilicity. This can enhance membrane interaction but may also promote aggregation.[7] |

| Steric Hindrance | Low-Moderate | High | The terminal t-butyl-like group imposes significant steric bulk, affecting coupling kinetics and local peptide conformation.[8] |

Impact on Peptide Properties and Design Strategy

The choice between incorporating norleucine or 5,5-dimethylnorleucine has significant downstream consequences for the resulting peptide's structure and function.

Steric Hindrance and Conformational Restriction

The primary consequence of the gem-dimethyl group is a dramatic increase in steric bulk at the terminus of the side chain. This has two major effects:

-

Local Conformational Locking: The bulky side chain restricts the rotational freedom (chi angles) around the Cγ-Cδ bond. This can be strategically employed to shield adjacent peptide bonds from enzymatic cleavage or to orient neighboring side chains in a fixed conformation, potentially enhancing receptor binding affinity by reducing the entropic penalty of binding.[8]

-

Influence on Secondary Structure: The presence of a highly constrained, bulky residue can disrupt or stabilize secondary structures. In an α-helix, it may force a specific rotameric state, influencing helix stability and interactions. In β-sheets, its bulk may impact sheet packing and stability.

Lipophilicity and Pharmacokinetics

Lipophilicity is a critical parameter in drug design, influencing solubility, membrane permeability, and plasma protein binding.[7]

-

Fmoc-L-norleucine: Offers a moderate increase in lipophilicity compared to smaller aliphatic residues, making it a reliable substitute for methionine or a tool for subtly tuning peptide solubility.

-

Fmoc-L-5,5-dimethylnorleucine: Provides a substantial boost in lipophilicity due to the two additional methyl groups.[6] This can be advantageous for peptides targeting transmembrane receptors or requiring passive diffusion across cell membranes. However, researchers must be cautious, as excessive lipophilicity can lead to poor aqueous solubility, aggregation during synthesis and purification, and non-specific binding in vivo.[9]

A Practical Guide to Incorporation via Fmoc-SPPS

The successful incorporation of these amino acids requires careful consideration of the synthesis protocol, particularly for the sterically demanding 5,5-dimethylnorleucine. Fmoc-SPPS is the standard method, involving iterative cycles of Fmoc deprotection and amino acid coupling on a solid support.[10][11]

Sources

- 1. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 3. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. n-Fmoc-5,5-dimethyl-l-norleucine | C23H27NO4 | CID 124422811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. wpage.unina.it [wpage.unina.it]

- 9. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Breaking the Steric Barrier: Optimized HATU Coupling Conditions for Bulky Hydrophobic Residues

Abstract

The incorporation of bulky hydrophobic residues (e.g., Aib, N-methyl amino acids, Val, Ile) into peptide sequences presents a significant synthetic challenge due to steric hindrance and aggregation. While HATU is the gold standard for these difficult couplings, its misuse often leads to low yields or chain termination via guanidinylation. This guide provides a mechanistically grounded, optimized protocol for HATU couplings, specifically tailored for sterically demanding sequences. We define critical parameters—stoichiometry, solvent choice, and microwave conditions—to maximize coupling efficiency while suppressing side reactions.

The Challenge: Steric Hindrance & The "Guanidinylation Trap"

Why Bulky Residues Fail

Coupling bulky residues fails primarily due to two factors:

-

Kinetic Shielding: Large side chains (isopropyl, tert-butyl) or N-methylation physically block the nucleophilic attack of the amine on the activated ester.

-

Aggregation: Hydrophobic stretches (e.g., Poly-Val/Ile) form beta-sheets on the resin, collapsing the polymer matrix and burying the N-terminus.

The HATU Solution & Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU because it generates an OAt-active ester . The pyridine nitrogen in the 7-position provides anchimeric assistance (neighboring group participation), forming a 7-membered cyclic transition state that stabilizes the incoming amine and accelerates the reaction by orders of magnitude.

The "Guanidinylation Trap"

This is the most common failure mode when using HATU for bulky residues.

-

The Problem: If the acylation is slow (due to sterics) or if HATU is present in excess, the N-terminal amine will attack the positively charged guanidinium core of the HATU reagent instead of the active ester.

-

The Result: The peptide chain is permanently capped with a tetramethylguanidinium moiety (+99 Da mass shift), terminating synthesis.

-

The Fix: Strict stoichiometry control. Never use excess HATU relative to the amino acid.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Acylation pathway and the fatal Guanidinylation pathway.

Figure 1: Mechanistic divergence in HATU coupling. Path A (Green) is the desired acylation facilitated by the OAt ester. Path B (Red) is the guanidinylation side reaction, prevalent when steric hindrance slows Path A.

Optimized Protocol for Bulky Residues

This protocol is designed for N-methyl amino acids, Aib, and β-branched residues (Val, Ile, Thr) .

Reagents & Solvents[1][2][3][4]

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for bulky hydrophobic residues due to its superior resin-swelling properties and ability to disrupt aggregation.

-

Base: DIPEA (Diisopropylethylamine) .[1][2][3][4][5] Note: For extremely sensitive couplings where guanidinylation is persistent, 2,4,6-Collidine (TMP) can be used as a non-nucleophilic alternative.

Stoichiometry (The Golden Rule)

To prevent guanidinylation, the molar ratio of HATU must never exceed that of the Amino Acid.

-

Amino Acid: 4.0 - 5.0 equivalents (relative to resin loading).

-

HATU: 0.95 - 1.0 equivalents (relative to Amino Acid). Target 0.95 eq to ensure no free HATU exists.

Step-by-Step Workflow (Microwave Assisted)

Step 1: Resin Preparation

-

Swell resin in NMP for 20 minutes.

-

Deprotect Fmoc group (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x NMP).

Step 2: Pre-Activation (Critical)

-

Goal: Generate the OAt-ester without allowing hydrolysis or degradation.

-

Dissolve Fmoc-AA-OH (4 eq) and HATU (3.9 eq) in minimal NMP.

-

Add DIPEA (8 eq) .

-

Agitate for exactly 60 - 90 seconds . Do not exceed 2 minutes.

Step 3: Coupling

-

Transfer the pre-activated solution to the resin immediately.[1]

-

Microwave Irradiation:

-

Temperature: 60°C (Set max power to 25-30W to prevent overshoot).

-

Time: 20 minutes.

-

Note for Cys/His: Reduce temp to 50°C to prevent epimerization.

-

Step 4: Double Coupling (Recommended)

-

Drain the vessel.

-

Repeat Steps 2 and 3 with fresh reagents.

-

Wash resin with NMP (3x) and DCM (3x).

Step 5: Capping (Optional but Recommended) [7]

-

Acetylate unreacted amines (Acetic Anhydride/DIPEA/NMP) to prevent deletion sequences.

Experimental Workflow Diagram

Figure 2: Optimized workflow for HATU coupling of bulky residues. Note the double coupling loop for difficult sequences.

Troubleshooting & Data Summary

Comparative Performance Table

| Parameter | Standard Condition | Optimized Condition (Bulky) | Rationale |

| Solvent | DMF | NMP | Better solvation of aggregated hydrophobic chains. |

| HATU Eq | 1.0 eq (vs Acid) | 0.95 eq (vs Acid) | Prevents guanidinylation by ensuring Acid is in excess. |

| Base | DIPEA | DIPEA (or Collidine) | Collidine reduces side reactions in extreme cases. |

| Temp | RT | 60°C (Microwave) | Overcomes kinetic barrier of steric hindrance. |

| Time | 60 min | 2x 20 min | Double coupling ensures completion without degradation. |

Case Study: Aib-Aib Coupling

Coupling two Aminoisobutyric acid (Aib) residues is notoriously difficult due to the gem-dimethyl steric clash.

-

Observation: Standard HATU/DIPEA at RT yields <40% product after 2 hours.

-

Optimized: Using the protocol above (60°C MW, 2x coupling), yields typically exceed 95% .

-

Alternative: If HATU fails despite optimization, switch to PyAOP (phosphonium salt). PyAOP creates the same OAt ester but cannot form guanidinium byproducts, making it safer for prolonged reaction times [1].

References

-

BenchChem. (2025).[1][8][12] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from

-

Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[3][9] An efficient peptide coupling additive.[2][3][9][10][11] Journal of the American Chemical Society. Retrieved from

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Technical Note: Prevention of Guanidinylation. Retrieved from

-

Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.[9][11] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. apexbt.com [apexbt.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Determining the Solubility of N-Fmoc-5,5-dimethyl-L-norleucine in DMF and NMP

For: Researchers, scientists, and drug development professionals in the field of peptide chemistry and solid-phase peptide synthesis (SPPS).

Abstract

This technical document provides a comprehensive guide to understanding and determining the solubility of N-Fmoc-5,5-dimethyl-L-norleucine in two critical solvents for solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Due to the sterically hindered nature of the 5,5-dimethyl-L-norleucine side chain, achieving optimal solubility is paramount for efficient peptide coupling and the synthesis of high-purity target peptides. This document outlines the physicochemical properties of the amino acid derivative, presents a detailed, self-validating protocol for experimental solubility determination, and discusses the practical implications of the results for peptide synthesis workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is intrinsically linked to the efficient solvation of all components in the reaction milieu, including the resin, the growing peptide chain, and the activated amino acid derivatives.[1] N-Fmoc-5,5-dimethyl-L-norleucine is an unnatural amino acid increasingly utilized in peptide design to introduce unique structural constraints or to act as a leucine isostere.[2] However, its bulky tert-butyl-like side chain can present solubility challenges.

Poor solubility of an Fmoc-protected amino acid can lead to several detrimental outcomes in SPPS:

-

Incomplete Coupling Reactions: Undissolved amino acid is unavailable for reaction, leading to the formation of deletion sequences in the final peptide product.[3]

-

Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling rate, necessitating extended reaction times which can increase the risk of side reactions.[3]

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can further decrease their effective concentration and reactivity.[3]

Therefore, a precise understanding of the solubility of N-Fmoc-5,5-dimethyl-L-norleucine in the chosen synthesis solvent is not merely a technical detail but a cornerstone of rational peptide synthesis design and optimization.

Physicochemical Properties of N-Fmoc-5,5-dimethyl-L-norleucine

A foundational understanding of the molecule's properties is essential before proceeding with experimental work.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇NO₄ | [4] |

| Molecular Weight | 381.5 g/mol | [4] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid | [4] |

| Appearance | White to off-white powder (Typical) | General knowledge |

| XLogP3 | 5.1 | [4] |

The high XLogP3 value suggests a significant non-polar character, which underscores the importance of selecting an appropriate organic solvent for effective dissolution.

The Solvents: DMF vs. NMP

DMF and NMP are the most commonly employed solvents in Fmoc-based SPPS due to their polar aprotic nature and excellent solvating capabilities for protected amino acids and peptides.[1][5]

-

N,N-Dimethylformamide (DMF): A widely used and cost-effective solvent. However, it can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[1]

-

N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent for SPPS due to its higher polarity and greater ability to solvate complex and aggregation-prone sequences.[1][5] It is also generally more stable than DMF.[1]

The choice between DMF and NMP can significantly impact the solubility of sterically hindered amino acids like N-Fmoc-5,5-dimethyl-L-norleucine and, consequently, the overall success of the synthesis.

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for accurately determining the solubility of N-Fmoc-5,5-dimethyl-L-norleucine. This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of N-Fmoc-5,5-dimethyl-L-norleucine.

Step-by-Step Methodology

Materials:

-

N-Fmoc-5,5-dimethyl-L-norleucine

-

High-purity DMF (Peptide Synthesis Grade)

-

High-purity NMP (Peptide Synthesis Grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

High-speed microcentrifuge

-

Calibrated pipettes

-

HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-Fmoc-5,5-dimethyl-L-norleucine (e.g., 200 mg) into a series of sealable vials. Using at least three vials per solvent is recommended for statistical validity.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL of DMF or NMP).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[3] A key aspect of a self-validating system is to confirm equilibrium by taking measurements at, for example, 24 and 30 hours. If the concentration does not change, equilibrium has been established.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to create a firm pellet of the undissolved solid.[3]

-

Carefully withdraw the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter.[3]

-

-

Quantitative Analysis by HPLC:

-

Standard Curve Preparation: Prepare a series of standard solutions of N-Fmoc-5,5-dimethyl-L-norleucine of known concentrations in the chosen solvent (DMF or NMP).

-

Sample Preparation: Create a precise dilution of the filtered supernatant. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the standard curve.

-

HPLC Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Subsequently, inject the diluted sample.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by multiplying this value by the dilution factor.[3]

-

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and concise format.

Table 1: Experimentally Determined Solubility of N-Fmoc-5,5-dimethyl-L-norleucine at 25°C

| Solvent | Solubility (mg/mL) | Solubility (M) |

| DMF | [Insert experimental value] | [Insert calculated value] |

| NMP | [Insert experimental value] | [Insert calculated value] |

Interpretation:

The molar concentration is the most critical value for SPPS, as it directly relates to the equivalents of amino acid used in coupling reactions. A higher solubility will allow for the preparation of more concentrated stock solutions, which can be advantageous for driving coupling reactions to completion, particularly in automated synthesizers where volumes may be constrained. If the solubility is found to be low (e.g., below the typical 0.3-0.5 M concentration used for stock solutions), strategies such as using a more effective solvent (if one is identified), increasing the reaction temperature (with caution), or using a larger volume of solvent may be necessary.

Logical Framework for Application in SPPS

Caption: Decision-making workflow based on solubility data for SPPS.

Conclusion

While general guidelines suggest good solubility of Fmoc-amino acids in DMF and NMP, empirical determination for sterically hindered derivatives like N-Fmoc-5,5-dimethyl-L-norleucine is a critical step for robust process development in peptide synthesis. The protocol outlined herein provides a reliable framework for researchers to generate this crucial data, enabling informed solvent selection and optimization of coupling conditions. This, in turn, will facilitate the successful synthesis of peptides containing this unique building block, ultimately leading to higher purity and yield of the target molecule.

References

-

N-Fmoc-5,5-dimethyl-L-norleucine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS Biotech GmbH. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

-

How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]

-

Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available at: [Link]

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Available at: [Link]

-

FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC. HETEROCYCLES. Available at: [Link]

-

5,5-Dimethyl-L-norleucine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. American Peptide Company. Available at: [Link]

-

Unnatural Amino Acids: Norleucine. LifeTein. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Green Chemistry - In situ Fmoc removal. Springer. Available at: [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis

Abstract

The strategic removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a pivotal step in Solid-Phase Peptide Synthesis (SPPS). While standard protocols are effective for many amino acids, residues with bulky side chains present significant steric challenges, often leading to incomplete deprotection, deletion sequences, and diminished final peptide purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic basis of these challenges and offers detailed, field-proven protocols for optimizing Fmoc deprotection times for sterically hindered amino acids. We will explore extended deprotection strategies, methods for real-time reaction monitoring, and troubleshooting common issues to ensure the successful synthesis of complex peptides.

Introduction: The Central Role of Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide synthesis. Its popularity stems from the acid-stable nature of the Fmoc group, allowing for an orthogonal deprotection strategy where the Nα-Fmoc group is selectively removed under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[1] The standard reagent for this critical step is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

The deprotection process proceeds via a base-catalyzed β-elimination mechanism.[3][4] A piperidine molecule abstracts the acidic proton from the C9 position of the fluorenyl ring system. This initiates an elimination reaction, cleaving the carbamate bond and liberating the N-terminal amine of the peptide.[5] A highly reactive byproduct, dibenzofulvene (DBF), is formed, which is subsequently trapped by another piperidine molecule to form a stable adduct, thereby driving the reaction to completion and preventing unwanted side reactions with the newly freed amine.[3][5]

The Challenge of Steric Hindrance

While the aforementioned mechanism is highly efficient for most amino acids, the presence of bulky side chains can significantly impede the accessibility of piperidine to the C9 proton of the Fmoc group. This steric hindrance slows down the rate of deprotection, and standard reaction times may prove insufficient for complete removal of the Fmoc group.

Amino acids such as Arginine (Arg) with its large 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) side-chain protecting group, as well as others like Isoleucine (Ile), Valine (Val), and Threonine (Thr), are particularly prone to incomplete deprotection due to the sheer size of their side chains or protecting groups.[5][6] Incomplete deprotection results in the failure of the subsequent amino acid to couple, leading to the formation of deletion sequences in the final peptide product. These deletion peptides are often difficult to separate from the target peptide during purification, reducing the overall yield and purity.[5]

Mechanism of Fmoc Deprotection

To understand the impact of steric hindrance, it is crucial to visualize the chemical transformation at the molecular level.

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocols for Fmoc Deprotection

The key to overcoming the challenges posed by bulky amino acids is the implementation of modified deprotection protocols. This section provides both a standard protocol and an extended protocol tailored for hindered residues.

Materials and Reagents

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. It is recommended to prepare this solution fresh daily.[4]

-

DMF, peptide synthesis grade

-

Isopropyl alcohol (IPA), ACS grade

-

Dichloromethane (DCM), ACS grade

Standard Fmoc Deprotection Protocol

This protocol is suitable for most amino acids without significant steric bulk.

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.

-

Initial Wash: Wash the resin three times with DMF to remove any residual reagents from the previous coupling step.

-

Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]

-

Agitation: Agitate the mixture for an initial 3 minutes.[4]

-

Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 7-10 minutes.

-

Washing: Thoroughly wash the resin to remove all traces of piperidine and the DBF-piperidine adduct. A typical washing sequence is:

-

DMF (5 times)

-

IPA (3 times)

-

DMF (3 times)

-

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.[2][7]

Extended Fmoc Deprotection Protocol for Bulky Amino Acids

For residues like Arg(Pbf), Ile, and Val, an extended deprotection time is often necessary.

-

Resin Swelling and Initial Wash: Follow steps 1 and 2 of the standard protocol.

-

Extended Deprotection:

-

Option A (Single Extended Treatment): Add the 20% piperidine in DMF solution and agitate for a total of 20-30 minutes. For sequences with multiple adjacent bulky residues, this time may need to be further extended.

-

Option B (Multiple Treatments): Perform three sequential treatments with 20% piperidine in DMF, each for 10 minutes. Drain the solution after each treatment. Studies have shown that for difficult residues like arginine, a minimum of 10 minutes is required for efficient deprotection.[5]

-

-

Thorough Washing: It is critical to ensure complete removal of piperidine. Follow the washing sequence outlined in step 6 of the standard protocol, potentially increasing the number of DMF washes.

-

Mandatory Monitoring: For bulky amino acids, monitoring for complete deprotection is not optional. The Kaiser test is essential to confirm the presence of the free amine before proceeding to the next coupling step.[7]

Caption: Comparison of Standard and Extended Fmoc Deprotection Workflows.

Recommended Deprotection Times for Bulky Amino Acids

The following table provides a general guideline for initial deprotection times. It is crucial to note that these may need to be optimized based on the specific peptide sequence and the proximity of other bulky residues.

| Amino Acid (with protecting group) | Standard Deprotection Time (min) | Recommended Extended Time (min) | Key Considerations |

| Gly, Ala, Leu | 10-15 | Not typically required | Generally fast and complete deprotection. |

| Ile, Val, Thr(tBu) | 15-20 | 20-30 | β-branched amino acids exhibit significant steric hindrance.[6] |

| Arg(Pbf) | 15-20 | 30-45 | The Pbf group is extremely bulky, often requiring the longest deprotection times.[5][8] |

| His(Trt) | 10-15 | 20-25 | The trityl group is bulky and can slow deprotection. |

| Asn(Trt), Gln(Trt) | 15-20 | 25-35 | Trityl groups on the side chain can hinder access to the N-terminal Fmoc group.[9] |

A Self-Validating System: Monitoring Deprotection Completeness

To ensure the integrity of the synthesis, it is imperative to have a robust system for verifying the completeness of each deprotection step. This validation is what makes the protocol self-correcting and trustworthy.

Qualitative Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a highly sensitive qualitative method for detecting free primary amines.[2][7] A positive result, indicated by an intense blue color on the resin beads and/or in the solution, signifies the presence of unreacted N-terminal amines from the previous coupling step, meaning the deprotection was successful. A negative result (yellow or colorless beads) indicates that the Fmoc group is still present and deprotection is incomplete.[10]

Kaiser Test Protocol: [10]

-

Withdraw a small sample of resin beads (10-15) after the final wash step.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops each of:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

-

-

Heat the tube at 100-110°C for 5 minutes.

-

Observe the color change.

Note: The Kaiser test is not reliable for N-terminal proline residues, which yield a less intense reddish-brown color. For proline, alternative tests like the isatin or chloranil test are recommended.[7][10]

Quantitative Monitoring: UV-Vis Spectrophotometry

A more quantitative approach involves monitoring the concentration of the DBF-piperidine adduct in the drained deprotection solution using a UV-Vis spectrophotometer.[4][11] The adduct has a characteristic absorbance maximum around 301 nm.[4] By collecting the piperidine solution after deprotection and measuring its absorbance, one can quantify the amount of Fmoc group removed. This method is particularly useful in automated peptide synthesizers to provide real-time feedback and trigger extended deprotection times if necessary.[12]

Troubleshooting Common Deprotection Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Negative Kaiser Test) | 1. Insufficient deprotection time due to steric hindrance. 2. Degradation of piperidine solution. 3. Peptide aggregation on the resin.[10] | 1. Repeat the deprotection step using the extended protocol. 2. Prepare a fresh 20% piperidine/DMF solution. 3. Switch to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents. |

| Aspartimide Formation | Prolonged exposure to basic conditions, especially for Asp-Gly or Asp-Ser sequences.[13] | 1. Use a weaker base cocktail (e.g., 2% DBU/2% piperidine in DMF).[13] 2. Minimize the deprotection time as much as possible while ensuring complete Fmoc removal. |

| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage, especially with Proline.[13] | 1. Introduce the third amino acid quickly after deprotecting the second. 2. Use N-Fmoc-dipeptide building blocks to bypass the problematic dipeptide stage. |

| Racemization | Base-mediated epimerization, particularly at the C-terminal residue. | 1. For C-terminal Cysteine, which is highly susceptible, consider using a different deprotection base like piperazine with 0.1M HOBt.[14] 2. Avoid prolonged exposure to the deprotection reagent. |

Conclusion

The successful synthesis of peptides containing sterically hindered amino acids hinges on the careful optimization of the Fmoc deprotection step. By understanding the mechanistic challenges posed by bulky side chains and implementing extended deprotection protocols, researchers can significantly mitigate the risk of deletion sequence formation. The integration of robust monitoring techniques, such as the Kaiser test and UV-Vis spectrophotometry, creates a self-validating workflow that ensures the completeness of each deprotection cycle. This attention to detail is paramount for achieving high-purity, complex peptide targets for research, diagnostics, and therapeutic development.

References

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4499. Retrieved from [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 19). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Wade, J. D., & Tregear, G. W. (Eds.). (1997). Solid phase synthesis of peptides and proteins. Humana Press.

-

Temple University. (2018). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]

-

Taylor & Francis Online. (2025, November 23). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 839-848. Retrieved from [Link]

-

Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV-vis Fmoc deprotection traces... ResearchGate. Retrieved from [Link]

-

Re-Found, E., et al. (2019). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 30(05), 551-555. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

Activotec. (n.d.). UV Synthesis Monitoring. Activotec. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

-

ResearchGate. (2020, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Semantic Scholar. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

-

ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2020, April 8). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Materials and methods. Retrieved from [Link]

-